molecular formula C17H28N2O3 B2806506 1-[4-[3-(2-Methylpropoxy)pyrrolidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one CAS No. 2361745-57-3

1-[4-[3-(2-Methylpropoxy)pyrrolidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one

Cat. No.: B2806506
CAS No.: 2361745-57-3
M. Wt: 308.422
InChI Key: SVDUJGVZOMSQAR-UHFFFAOYSA-N
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Description

1-[4-[3-(2-Methylpropoxy)pyrrolidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one is a synthetic organic compound with the molecular formula C17H28N2O3 and a molecular weight of 308.422

Preparation Methods

The synthesis of 1-[4-[3-(2-Methylpropoxy)pyrrolidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one involves multiple steps, typically starting with the preparation of the pyrrolidine and piperidine rings. The synthetic route may include:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Formation of the Piperidine Ring: Similar to the pyrrolidine ring, the piperidine ring can be synthesized through cyclization reactions.

    Coupling Reactions: The pyrrolidine and piperidine rings are then coupled with the prop-2-en-1-one moiety through amide bond formation.

Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

1-[4-[3-(2-Methylpropoxy)pyrrolidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon or the nitrogen atoms.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a ligand in biochemical assays to study receptor-ligand interactions.

    Medicine: The compound could be investigated for its pharmacological properties, including potential therapeutic applications.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 1-[4-[3-(2-Methylpropoxy)pyrrolidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is studied .

Comparison with Similar Compounds

1-[4-[3-(2-Methylpropoxy)pyrrolidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one can be compared with other similar compounds, such as:

    Pyrrolidine Derivatives: These compounds share the pyrrolidine ring structure and may have similar biological activities.

    Piperidine Derivatives: Compounds with a piperidine ring are widely used in drug discovery and may exhibit similar pharmacological properties.

    Prop-2-en-1-one Derivatives: These compounds contain the prop-2-en-1-one moiety and may undergo similar chemical reactions.

The uniqueness of this compound lies in its specific combination of these structural features, which may confer distinct biological and chemical properties.

Properties

IUPAC Name

1-[4-[3-(2-methylpropoxy)pyrrolidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O3/c1-4-16(20)18-8-5-14(6-9-18)17(21)19-10-7-15(11-19)22-12-13(2)3/h4,13-15H,1,5-12H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVDUJGVZOMSQAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1CCN(C1)C(=O)C2CCN(CC2)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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